molecular formula C11H8ClN3O3S B7499031 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide

4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide

Cat. No. B7499031
M. Wt: 297.72 g/mol
InChI Key: LWZUPQBQDSIYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide, also known as nitrobenzamide, is a chemical compound that has attracted considerable attention in the field of scientific research due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is not fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis in cancer cells. Nitrobenzamide has been shown to activate the caspase pathway, which is involved in the initiation of apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to inhibit the activity of PARP, which can lead to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Nitrobenzamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of PARP. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is its potential as a therapeutic agent for the treatment of cancer. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to have anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases.
One of the limitations of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is its potential toxicity. It has been found to be toxic to certain types of cells, including liver cells. Additionally, the mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede is not fully understood, which could limit its potential as a therapeutic agent.

Future Directions

There are a number of potential future directions for the study of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede. One area of research could focus on the development of more effective synthesis methods for 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede. Additionally, further studies could be conducted to better understand the mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede and its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, studies could be conducted to evaluate the potential toxicity of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede and to develop strategies to mitigate its toxicity.

Synthesis Methods

Nitrobenzamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 5-methyl-2-thiohydantoin in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede.

Scientific Research Applications

Nitrobenzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede has been found to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. This makes 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamidede a potential candidate for the development of PARP inhibitors, which have been shown to be effective in the treatment of certain types of cancer.

properties

IUPAC Name

4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3S/c1-6-5-13-11(19-6)14-10(16)7-2-3-8(12)9(4-7)15(17)18/h2-5H,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZUPQBQDSIYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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